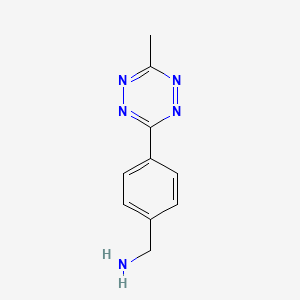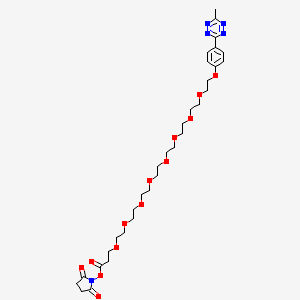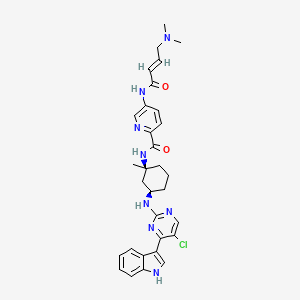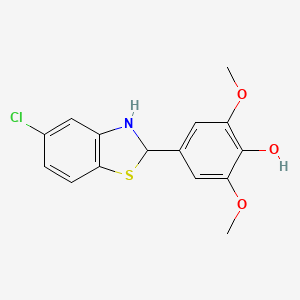![molecular formula C16H9Br5ClNO4 B609080 {5-Chloro-2-[(Pentabromobenzyl)carbamoyl]phenoxy}acetic Acid CAS No. 1959605-73-2](/img/structure/B609080.png)
{5-Chloro-2-[(Pentabromobenzyl)carbamoyl]phenoxy}acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MK204 is an AKR1B10 inhibitor. MK204 can make a strong halogen bond with the protein. AKR1B10 has evolved as a tumor marker and promising antineoplastic target. It shares high structural similarity with the diabetes target enzyme aldose reductase (AR).
Aplicaciones Científicas De Investigación
Chromatographic Analysis 5-Chloro-2-[(Pentabromobenzyl)carbamoyl]phenoxy}acetic Acid and its derivatives have been studied in the context of chromatographic analysis. For instance, research has been done on thin-layer chromatography of similar phenoxyacetic acid derivatives on silica gel, indicating the importance of this compound in analytical chemistry for separating and identifying chemical substances (Sattar & Paasiv́irta, 1980).
Synthetic Chemistry In the field of synthetic chemistry, derivatives of phenoxyacetic acid, like the one , have been synthesized for various purposes including as antimicrobial agents. This demonstrates the compound's relevance in developing new chemical entities with potential therapeutic applications (Sah, Bidawat, Seth, & Gharu, 2014).
Environmental Chemistry The compound and its related derivatives are of interest in environmental chemistry, particularly concerning the study of phenoxy acid herbicides. These compounds are significant in understanding the distribution, degradation, and environmental impact of herbicides (Hirahara et al., 1997).
Pharmaceutical Research In pharmaceutical research, compounds like 5-Chloro-2-[(Pentabromobenzyl)carbamoyl]phenoxy}acetic Acid have been used in the synthesis of novel compounds with potential therapeutic properties, such as antimycobacterial agents. This highlights the role of this chemical in drug discovery and development (Ali & Shaharyar, 2007).
Food Chemistry In food chemistry, derivatives of phenoxyacetic acid have been studied for their roles as food additives and nutraceuticals, particularly in relation to metabolic syndrome. This indicates potential applications in enhancing food safety and health benefits (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Atmospheric Chemistry The compound's derivatives are also studied in atmospheric chemistry to understand the chemistry of chlorinated phenoxyacid herbicides in the atmosphere, which has implications for environmental pollution and public health (Murschell & Farmer, 2018).
Propiedades
Número CAS |
1959605-73-2 |
|---|---|
Fórmula molecular |
C16H9Br5ClNO4 |
Peso molecular |
714.22 |
Nombre IUPAC |
2-[5-chloro-2-[(2,3,4,5,6-pentabromophenyl)methylcarbamoyl]phenoxy]acetic acid |
InChI |
InChI=1S/C16H9Br5ClNO4/c17-11-8(12(18)14(20)15(21)13(11)19)4-23-16(26)7-2-1-6(22)3-9(7)27-5-10(24)25/h1-3H,4-5H2,(H,23,26)(H,24,25) |
Clave InChI |
QYSFXUVFRUYJCZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
MK204; MK 204; MK-204 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B609014.png)
![4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)benzoic acid](/img/structure/B609015.png)
![N-(2-((6-chloro-3-(3-(N,N-dimethylsulfamoyl)phenyl)-2-methylimidazo[1,2-b]pyridazin-8-yl)amino)ethyl)acetamide](/img/structure/B609016.png)

![N-(2-aminophenyl)-4-[(3,4-dihydro-4-methylene-1-oxo-2(1H)-isoquinolinyl)methyl]-benzamide](/img/structure/B609018.png)
![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine](/img/structure/B609019.png)